molecular formula C8H10N2O B178301 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 199192-27-3

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B178301
CAS RN: 199192-27-3
M. Wt: 150.18 g/mol
InChI Key: JUYGPQPHUQRIGG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (THIP) is an important heterocyclic aldehyde with a wide range of applications in both scientific research and industry. It is a colorless, crystalline solid with a molecular formula of C7H9NO and a molecular weight of 129.15 g/mol. THIP has been found to possess a variety of pharmacological properties and has been studied extensively in recent years.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehydes have been synthesized using various methods, including a "water-mediated" hydroamination and a silver-catalyzed aminooxygenation process. These methods facilitate the synthesis of imidazo[1,2-a]pyridine derivatives under different conditions, such as using acetonitrile as a solvent (Mohan, Rao, & Adimurthy, 2013).

  • Enantioselective Hydrogenation

    The compound has been used in the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines. This process is facilitated by a ruthenium/N-heterocyclic carbene (NHC) catalyst, which allows for the synthesis with complete regioselectivity, good yields, and high enantiomeric ratios. This method is significant for producing bioactive molecules containing tetrahydroimidazo[1,2-a]pyridines (Schlepphorst, Wiesenfeldt, & Glorius, 2018).

  • Incorporation in Heterocyclic Compounds

    The compound has been used in the synthesis of conformationally constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase. These synthesized analogues exhibit improved in vivo metabolic stability (Dinsmore et al., 2000).

Advanced Applications

  • Fluorescent Molecular Rotors

    Derivatives of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde have been utilized in the synthesis of fluorescent molecular rotors (FMRs). These FMRs show potential in viscosity sensing due to their red-shifted absorptions and enhanced emission in viscous environments (Jadhav & Sekar, 2017).

  • Catalytic Synthesis of Bicyclic Imidazoles

    The compound has also been involved in the catalytic synthesis of bicyclic imidazole derivatives, such as 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, through a tandem hydroformylation-cyclization sequence. This represents an innovative one-pot method for synthesizing such derivatives (Bäuerlein et al., 2009).

  • Synthesis of Naphtho[1′,2′4,5]imidazo[1,2-a]pyridines

    A unique synthesis process involving rhodium-catalyzed cascade reactions has been developed, where 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes react with cyclic α-diazo-1,3-diketones. This method allows for the preparation of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines, showcasing the versatility of the compound in complex chemical syntheses (Li et al., 2020).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYGPQPHUQRIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2C=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455688
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199192-27-3
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (2.84 g) in THF (50 ml), n-butyllithium (1.6M hexane solution, 28 ml) was added dropwise at −78° C. The mixture was stirred for 1 hour at −78° C., DMF (5 ml) was added to the mixture, and the mixture was stirred for 0.5 hour at room temperature. To the reaction solution was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The obtained residue was separated and purified by column chromatography (ethyl acetate:hexane 1:1→ethyl acetate), to give 3-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.48 g) as colorless oil.
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2.84 g
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Synthesis routes and methods II

Procedure details

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-3-carbaldehyde (2:1 with 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-2-carbaldehyde) was prepared from piperidin-2-ylideneamine hydrochloride (Aldrich) and 2-bromo-3-isopropoxy-propenal in the same manner as cyclopropyl-2-methyl-3H-imidazole-4-carbaldehyde (Example 45).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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